N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-5-4-6-17(11-14)29(26,27)23-16-8-10-20-18(13-16)22(25)24(3)19-12-15(2)7-9-21(19)28-20/h4-13,23H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULDXLZPJCTRPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. Its unique structure and functional groups suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.424 g/mol. The compound features a dibenzodiazepine core fused with an oxazepine ring, characterized by the following structural components:
| Component | Description |
|---|---|
| Dibenzo[b,f][1,4]oxazepine Core | Provides neuroactive properties |
| Dimethyl Groups | Enhance chemical stability and reactivity |
| Benzenesulfonamide Group | Potential for enzyme inhibition |
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Notably, compounds with similar structures have shown promise in targeting histone deacetylases (HDACs), which are implicated in cancer progression and other disorders.
Therapeutic Applications
The potential therapeutic applications of this compound span several fields:
- Cancer Treatment : As a potential HDAC inhibitor, it may contribute to the development of anti-cancer therapies.
- Neurological Disorders : Given its neuroactive properties, it could be explored for conditions such as depression or anxiety.
- Antimicrobial Activity : Similar compounds in the oxazepine family have demonstrated antimicrobial properties.
Case Studies
Research involving related compounds has provided insights into the biological activity of this compound. For instance:
- Histone Deacetylase Inhibition : A study on related dibenzo[b,f][1,4]oxazepines showed that they effectively inhibited HDACs in vitro, leading to increased acetylation of histones and subsequent apoptosis in cancer cell lines .
- Neuroprotective Effects : Research indicated that similar oxazepine derivatives exhibited neuroprotective effects in animal models of neurodegeneration .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking studies and enzyme kinetics are essential for this purpose.
Comparative Analysis
A comparative analysis with similar compounds reveals unique features that may confer distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl (10-methyl-11-oxo...) | Similar oxazepine structure | Potential HDAC inhibitor |
| N-(5-methylisothiazolyl) | Different heterocyclic ring | Antifungal activity |
These comparisons highlight how slight variations in structure can lead to significant differences in biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
*Calculated based on formula.
Key Comparative Insights
Core Heteroatom Impact :
- The oxygen atom in dibenzooxazepines (target compound, BT2) confers greater polarity and hydrogen-bonding capacity compared to sulfur in dibenzothiazepines (e.g., Jin’s compounds in –3). Thiazepines may exhibit enhanced metabolic stability due to sulfur’s lower electronegativity .
Sulfonamide vs. Benzamide: The 3-methylbenzenesulfonamide in the target compound offers stronger acidity (pKa ~10) than benzamide derivatives (e.g., 4-CF3-benzamide in ), influencing solubility and target interactions .
Thiazepine derivatives (–3) show dopamine receptor antagonism, highlighting the role of heteroatom choice in target selectivity .
Physicochemical Properties :
Preparation Methods
Precursor Preparation
The oxazepine ring is constructed from 2-aminophenol and 2-chlorobenzoic acid derivatives. In a representative procedure, a Schiff base intermediate is formed by condensing 2-aminophenol with 2-chlorobenzaldehyde under microwave irradiation (100°C, 300 W, 20 min), achieving 85% yield (Table 1).
Cyclization to Form the Oxazepine Ring
Cyclization of the Schiff base is facilitated by acetic anhydride as both solvent and dehydrating agent. Microwave irradiation (150°C, 30 min) enhances reaction efficiency, yielding 78% of the unsubstituted dibenzo[b,f]oxazepine. For larger rings (e.g., seven-membered), extended reaction times (12–24 h) under reflux are necessary to overcome kinetic barriers.
Table 1: Optimization of Oxazepine Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Schiff base formation | 2-Aminophenol + 2-chlorobenzaldehyde, microwave, 100°C | 85 | |
| Cyclization | Acetic anhydride, microwave, 150°C | 78 |
Sulfonamide Functionalization
Amine Generation at Position 2
The 2-position amine is generated via nitration followed by reduction. Nitration with HNO₃/H₂SO₄ at 50°C introduces a nitro group, which is reduced to an amine using H₂/Pd-C in ethanol (95% yield).
Sulfonylation with 3-Methylbenzenesulfonyl Chloride
The amine reacts with 3-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds at room temperature for 4 h, yielding 88% of the target sulfonamide.
Table 3: Sulfonamide Coupling Parameters
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 92 | |
| Reduction | H₂/Pd-C, ethanol | 95 | |
| Sulfonylation | 3-MeC₆H₄SO₂Cl, Et₃N, THF | 88 |
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), achieving >99% purity. Recrystallization from ethanol/water further enhances purity.
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization under acidic or basic conditions.
Sulfonamide coupling using 3-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Purification via column chromatography or recrystallization using solvents such as dichloromethane or ethyl acetate .
- Critical reaction parameters include temperature control (60–80°C for cyclization), solvent selection (e.g., DMF for solubility), and stoichiometric ratios to minimize by-products .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Methodological Answer : Structural elucidation employs:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions, including methyl groups at positions 8 and 10.
- X-ray crystallography to resolve the dibenzoxazepine core geometry and hydrogen-bonding patterns .
- High-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., C₂₃H₂₁N₂O₄S) and isotopic distribution .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects) of this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. RAW 264.7 macrophages) or in vitro/in vivo models.
- Structural analogs : Minor substitutions (e.g., chloro vs. methyl groups) can alter target selectivity.
- Mechanistic validation : Use kinase profiling or receptor-binding assays to confirm primary targets (e.g., COX-2 inhibition for anti-inflammatory activity vs. topoisomerase inhibition for anticancer effects) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR models : Correlate substituent effects (e.g., trifluoromethyl groups) with logP and solubility to improve bioavailability .
- Molecular docking : Predict binding affinity to targets like serotonin receptors or HDACs, guiding functional group modifications .
- ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity risks, prioritizing derivatives with reduced hepatic clearance .
Q. What experimental approaches can validate the hypothesized neuropharmacological mechanism of action?
- Methodological Answer :
- In vitro electrophysiology : Measure ion channel modulation (e.g., GABAₐ receptors) in neuronal cell lines.
- Behavioral assays : Test anxiolytic or anticonvulsant effects in rodent models, paired with CSF sampling to quantify blood-brain barrier penetration .
- Proteomic profiling : Identify differentially expressed proteins in treated vs. untreated neural tissues to map signaling pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the thermal stability of this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Compare melting points across studies; variations may stem from impurities or polymorphic forms.
- Thermogravimetric Analysis (TGA) : Assess decomposition profiles under inert vs. oxidative atmospheres.
- Standardized protocols : Use identical heating rates (e.g., 10°C/min) and sample preparation methods (e.g., lyophilization) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
